An In-Depth Technical Guide to the Basic Properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
An In-Depth Technical Guide to the Basic Properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from closely related analogues, and presents established methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science who are interested in the potential applications of this compound and its derivatives. The guide covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a thorough discussion of its expected physicochemical and spectroscopic properties.
Introduction
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and antidiabetic agents.[1] The introduction of a 2-aryl substituent, such as the 2,4-dichlorophenyl group, offers a versatile platform for the development of novel therapeutic agents and functional materials. The 2-(2,4-Dichlorophenyl)-1,3-thiazolidine molecule, in particular, serves as a key building block for more complex chemical entities.[2] Despite its significance as a synthetic intermediate, a comprehensive guide detailing its basic properties has been lacking. This document aims to fill that gap by providing a detailed analysis of its synthesis, and its chemical and physical characteristics.
Chemical Identity and Structure
2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a heterocyclic compound featuring a saturated five-membered ring containing both sulfur and nitrogen atoms, with a 2,4-dichlorophenyl group attached to the carbon atom positioned between the two heteroatoms.
Molecular Structure
The structural representation of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine is depicted below.
Figure 1: Chemical structure of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine.
Basic Chemical Data
| Property | Value | Source |
| CAS Number | 67189-27-9 | [2] |
| Molecular Formula | C₉H₉Cl₂NS | [2] |
| Molecular Weight | 234.14 g/mol | [2] |
| IUPAC Name | 2-(2,4-dichlorophenyl)-1,3-thiazolidine | [2] |
Synthesis
The synthesis of 2-aryl-1,3-thiazolidines is typically achieved through the condensation reaction of an aromatic aldehyde with cysteamine (2-aminoethanethiol).[3] This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization.
Synthetic Pathway
The one-pot synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine from 2,4-dichlorobenzaldehyde and cysteamine is a straightforward and efficient method.
Figure 2: Synthetic pathway for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-aryl-1,3-thiazolidines and can be adapted for the specific synthesis of the title compound.
Materials:
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2,4-Dichlorobenzaldehyde (1 equivalent)
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Cysteamine hydrochloride (1 equivalent)
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Triethylamine (1 equivalent)
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Ethanol (solvent)
Procedure:
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To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1 equivalent).
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Add triethylamine (1 equivalent) dropwise to the mixture at room temperature to neutralize the hydrochloride and liberate the free amine.
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Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The residue is then partitioned between ethyl acetate and water.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(2,4-Dichlorophenyl)-1,3-thiazolidine.
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks |
| Melting Point | Solid at room temperature | Based on the molecular weight and aromatic nature. |
| Boiling Point | > 200 °C at atmospheric pressure | High boiling point is expected due to its molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate). Sparingly soluble in water. | The dichlorophenyl group imparts lipophilicity, while the thiazolidine ring provides some polarity. |
| pKa | Estimated to be around 6-7 | The nitrogen atom in the thiazolidine ring is basic. Thiazolidinediones, a related class, have pKa values in this range.[4] |
| logP | Predicted XlogP = 3.1 | This indicates a moderate level of lipophilicity, suggesting good membrane permeability.[2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. Below are the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the thiazolidine ring.
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Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm, with multiplicities and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.
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CH Proton (at C2): A singlet or a multiplet in the region of δ 5.5-6.0 ppm.
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CH₂ Protons (thiazolidine ring): Two multiplets corresponding to the two methylene groups of the thiazolidine ring, typically in the range of δ 3.0-4.0 ppm.
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NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 2.0-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
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Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), including two carbons attached to chlorine atoms which will appear at lower field.
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C2 Carbon: A signal in the range of δ 60-70 ppm.
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Thiazolidine Methylene Carbons: Two signals in the aliphatic region (δ 30-50 ppm).
Studies on substituted 2-phenylthiazolidines indicate that the 1,3-thiazolid-2-yl group has a deshielding effect on the ipso-carbon of the phenyl ring and a shielding effect on the ortho and para positions.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-N Stretch: A peak in the region of 1250-1350 cm⁻¹.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
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Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (234.14 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).
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Fragmentation: Common fragmentation pathways for thiazolidines involve cleavage of the thiazolidine ring and loss of substituents from the aromatic ring.
Potential Applications and Biological Activity
While studies on the biological activity of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine itself are limited, the broader class of thiazolidine derivatives exhibits a wide range of pharmacological properties.[1] These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The title compound is primarily viewed as a valuable precursor for the synthesis of more complex and potentially bioactive molecules.[2] The presence of the 2,4-dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients, suggesting that derivatives of this compound could possess interesting biological profiles.
Conclusion
This technical guide has provided a detailed overview of the basic properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. While there is a notable lack of direct experimental data for this specific compound, by leveraging information from closely related analogues and established chemical principles, a comprehensive profile has been constructed. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic and physicochemical properties serve as a valuable reference for its characterization. It is hoped that this guide will facilitate further research into this compound and its potential applications in various scientific fields.
References
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Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
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Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). ChemMedChem, 13(17), 1717-1750. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(23), 7293. [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). ChemMedChem, 13(17), 1717-1750. [Link]
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2-(2,4-Dichlorophenyl)-1,3-thiazolidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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